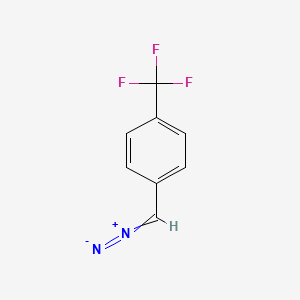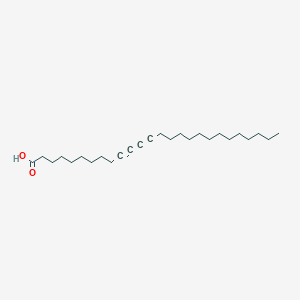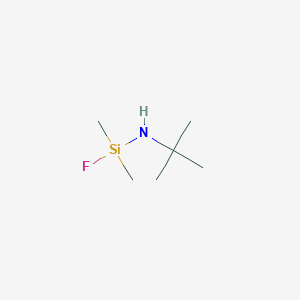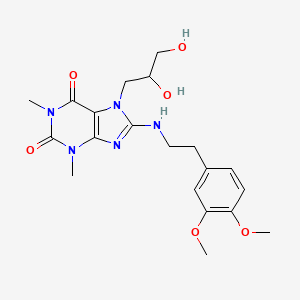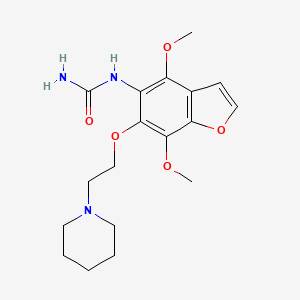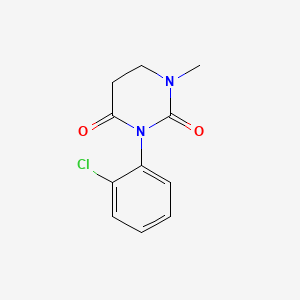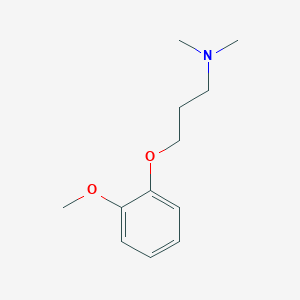
3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine is a chemical compound with a complex structure that includes a methoxyphenoxy group and a dimethylamino group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with epichlorohydrin to form 3-(2-methoxyphenoxy)-1,2-epoxypropane. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers
Scientific Research Applications
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in muscle relaxation and as an expectorant.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. It is known to act on the central nervous system, potentially by modulating neurotransmitter release or receptor activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with GABA receptors and other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)ethylamine
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine
- (±)-2-[(2-Methoxyphenoxy)methyl]oxirane
- 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)-2-propanol .
Uniqueness
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine is unique due to its specific structural features, such as the combination of a methoxyphenoxy group with a dimethylamino group. This unique structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds .
Properties
CAS No. |
75384-45-1 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-13(2)9-6-10-15-12-8-5-4-7-11(12)14-3/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI Key |
LPXILBCDKVWPAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)

![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)
